2-Bromo-5-nitrofuran

Description

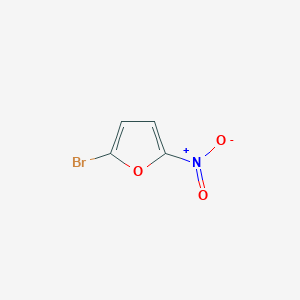

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-nitrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO3/c5-3-1-2-4(9-3)6(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTDMAKRJHGXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283589 | |

| Record name | 2-Bromo-5-nitrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-73-4 | |

| Record name | 823-73-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-5-nitrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-nitrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Bromo-5-nitrofuran" physical and chemical properties

An In-depth Technical Guide to 2-Bromo-5-nitrofuran: Properties, Reactivity, and Applications

Executive Summary

This compound is a heterocyclic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique molecular architecture, featuring an electron-deficient furan ring substituted with a bromine atom and a nitro group, imparts a rich and versatile reactivity profile. This guide provides a comprehensive overview of its physicochemical properties, explores its key chemical transformations with detailed experimental insights, outlines analytical characterization techniques, and summarizes essential safety protocols. The strategic position of the bromo and nitro functionalities makes this molecule a valuable intermediate for nucleophilic aromatic substitution, cross-coupling reactions, and functional group transformations, rendering it a cornerstone building block in the synthesis of complex, biologically active molecules.

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its handling, storage, and application in synthesis. The presence of the highly electronegative nitro group and the bromine atom significantly influences its polarity and reactivity.

Molecular Structure

The structure of this compound consists of a five-membered furan ring, with a bromine atom at the C2 position and a nitro group at the C5 position.

Caption: Molecular structure of this compound.

Tabulated Properties

A summary of the key physical and chemical data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 823-73-4 | [1][2][3] |

| Molecular Formula | C₄H₂BrNO₃ | [1][2][3] |

| Molecular Weight | 191.97 g/mol | [1][2][3] |

| Appearance | Light orange to yellow to green crystalline powder | [1] |

| Melting Point | 47 - 49 °C | [1] |

| Boiling Point | 118 °C at 15 mmHg | [1][2][4] |

| IUPAC Name | This compound | [3] |

| Dipole Moment | 4.20 D | [5] |

| Purity | ≥ 98% (GC) | [1] |

| Storage | Store at room temperature | [1] |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the presence of two key reactive sites: the carbon-bromine bond and the nitro group. The electron-withdrawing nature of the nitro group deactivates the furan ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), making the bromine atom a facile leaving group.

Nucleophilic Aromatic Substitution (SNAr)

The C2 position, where the bromine is attached, is highly susceptible to attack by nucleophiles. This is the most common and synthetically valuable reaction for this substrate.[1] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Field Insight: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thereby increasing its nucleophilicity.

Exemplary Protocol: Synthesis of 2-Amino-5-nitrofuran Derivative

This protocol describes a typical SNAr reaction using an amine as the nucleophile.

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.5 M).

-

Addition of Nucleophile: Add the desired amine (e.g., pyrrolidine, piperidine) (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.0 eq) to the solution. The base scavenges the HBr formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up and Purification: Upon completion, cool the mixture to room temperature and pour it into ice-water. The product usually precipitates and can be collected by vacuum filtration. If the product is soluble, perform an aqueous work-up by extracting with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-substituted-5-nitrofuran.

Reduction of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to a primary amine. This transformation opens up a vast array of subsequent derivatization chemistries, including acylation, alkylation, and diazotization.[7] Common reducing agents include metals in acidic media (e.g., SnCl₂, Fe, Zn in HCl) or catalytic hydrogenation (H₂, Pd/C).

Caption: Synthetic workflow involving nitro group reduction and subsequent derivatization.

Exemplary Protocol: Reduction using Tin(II) Chloride

-

Setup: To a solution of this compound (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid (HCl) dropwise at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Carefully basify the reaction mixture to pH > 8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 5-bromo-furan-2-amine.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[8][9] These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular scaffolds essential for drug discovery.

Field Insight: While the C-Br bond is reactive, the analogous C-I bond is generally more reactive in the rate-determining oxidative addition step of these catalytic cycles.[8] However, this compound is often more cost-effective and stable, making it a pragmatic choice for many applications.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent System: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/H₂O, Toluene/H₂O, or DME/H₂O).

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate.

-

Purification: Purify the residue by flash column chromatography to isolate the desired 2-aryl-5-nitrofuran product.[10]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. Standard spectroscopic techniques are routinely employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the furan ring. These signals will appear as doublets due to coupling with each other.

-

¹³C NMR: The carbon NMR spectrum should display four signals for the four carbons of the furan ring.[3] The carbon bearing the nitro group will be shifted significantly downfield.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will show a molecular ion peak (M⁺). A key diagnostic feature is the isotopic pattern for bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2).[3]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic strong absorption bands for the nitro group (NO₂), typically around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch).

-

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its well-defined reactivity, particularly in nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling, provides chemists with a powerful tool for the construction of novel compounds. A thorough understanding of its properties, reaction mechanisms, and handling requirements is paramount for its safe and effective utilization in research and development, especially within the pharmaceutical and agrochemical sectors.

References

-

2-Bromo-5-nitro-furan supplier - CAS 823-73-4 . Exclusive Chemistry Ltd. [Link]

-

This compound | C4H2BrNO3 | CID 233582 . PubChem - NIH. [Link]

-

This compound . Stenutz. [Link]

-

2-[1-Bromo-2-(4-nitrophenyl)ethyl]-5-nitrofuran | C12H9BrN2O5 | CID 63017993 . PubChem. [Link]

-

Nucleophilic Substitution Reactions . University of Calgary. [Link]

-

Exploring the Synthesis and Reactivity of 2-Bromo-5-nitrobenzotrifluoride: A Chemical Intermediate Deep Dive . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Nucleophilic substitution . Wikipedia. [Link]

-

This compound (C4H2BrNO3) . PubChemLite. [Link]

-

2-溴-5-硝基呋喃|this compound . Molbase. [Link]

-

2-Bromo-5-nitrophenol | C6H4BrNO3 | CID 12867136 . PubChem. [Link]

-

Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]

-

Nucleophilic Aromatic Substitution . Professor Dave Explains via YouTube. [Link]

-

2-Nitrofuran . NIST WebBook. [Link]

-

2-Bromo-5-nitrothiophene | C4H2BrNO2S | CID 83222 . PubChem - NIH. [Link]

-

CAS No : 823-73-4| Chemical Name : this compound . Pharmaffiliates. [Link]

-

Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids . PubMed. [Link]

-

Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction . PMC. [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid . MDPI. [Link]

-

Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities . NIH. [Link]

-

2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 . PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 823-73-4 [m.chemicalbook.com]

- 3. This compound | C4H2BrNO3 | CID 233582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. exchemistry.com [exchemistry.com]

- 5. This compound [stenutz.eu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

"2-Bromo-5-nitrofuran" CAS number 823-73-4

An In-Depth Technical Guide to 2-Bromo-5-nitrofuran (CAS 823-73-4): A Cornerstone Intermediate in Modern Medicinal Chemistry

Introduction

This compound, identified by CAS number 823-73-4, is a heterocyclic organic compound of significant interest to researchers in synthetic and medicinal chemistry.[1][2] Structurally, it consists of a furan ring substituted with a bromine atom at the 2-position and a nitro group at the 5-position. This specific arrangement of functional groups imparts a high degree of reactivity, making it an exceptionally versatile and valuable intermediate in the synthesis of a wide array of biologically active molecules.[1] Its primary utility lies in the development of pharmaceuticals, particularly nitrofuran-class antibacterial agents, but its applications also extend to agrochemicals and material science.[1]

The renewed focus on "old" drug classes to combat the escalating crisis of antibiotic resistance has brought nitrofuran derivatives back to the forefront of drug discovery.[3][4] Consequently, a thorough understanding of key precursors like this compound is paramount for drug development professionals. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and applications, providing the field-proven insights necessary to leverage its full synthetic potential.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of all synthetic work. The physicochemical properties of this compound are summarized below, providing essential data for handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 823-73-4 | [1][2][5] |

| Molecular Formula | C₄H₂BrNO₃ | [1][2] |

| Molecular Weight | 191.97 g/mol | [1][2] |

| Appearance | Light orange to yellow to green powder/crystalline solid | [1][6] |

| Melting Point | 47 - 49 °C | [1][5] |

| Boiling Point | 118 °C @ 15 mmHg | [1][5] |

| IUPAC Name | This compound | [2] |

| Purity | ≥ 98% (GC) | [1] |

Spectroscopic data are critical for identity confirmation. Public databases and suppliers provide reference spectra, including:

-

¹H NMR and ¹³C NMR: To confirm the carbon-hydrogen framework.[2]

-

GC-MS: To verify molecular weight and purity.[2]

Synthesis and Purification

The synthesis of this compound typically proceeds via the electrophilic nitration of a brominated furan precursor. The electron-rich nature of the furan ring facilitates this transformation, though careful control of reaction conditions is necessary to achieve regioselectivity and avoid degradation.

Proposed Synthetic Workflow: Nitration of 2-Bromofuran

The most direct conceptual pathway is the nitration of 2-bromofuran. The furan ring is highly activated towards electrophilic aromatic substitution, with a strong preference for substitution at the C-5 position.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

-

Reagent Preparation: Prepare a nitrating agent, such as acetyl nitrate, in situ by slowly adding fuming nitric acid to a cooled (0 °C) solution of acetic anhydride.

-

Reaction Setup: In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve 2-bromofuran in a suitable solvent like acetic anhydride. Cool the solution to below 0 °C.

-

Nitration: Add the freshly prepared nitrating agent dropwise to the 2-bromofuran solution, maintaining the temperature below 0 °C to control the exothermic reaction and prevent side-product formation.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Isolation: Carefully pour the reaction mixture over crushed ice and water to quench the reaction and precipitate the crude product.

-

Purification: Collect the solid product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The bromine atom serves as an excellent leaving group for nucleophilic substitution, while the nitro group is the key to the biological activity of its derivatives through metabolic reduction.

Key Reaction Pathways

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C-2 position is readily displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides). This reaction is the primary method for incorporating the 5-nitrofuran scaffold into larger, more complex molecules, forming a stable C-N, C-S, or C-O bond. This reactivity makes it an essential building block in medicinal chemistry.[1]

-

Reduction of the Nitro Group: The 5-nitro group can be chemically reduced to an amino group (-NH₂) using standard reducing agents like tin(II) chloride or catalytic hydrogenation.[7] This resulting amine can then be further functionalized, opening up a different set of synthetic possibilities. More importantly, this reduction is the basis of the biological mechanism of action for nitrofuran drugs.[3]

Caption: Core reactivity pathways of this compound.

Application in Drug Discovery: The Nitrofuran Antibiotics

This compound is a pivotal intermediate in the synthesis of nitrofuran antibiotics, a class of drugs experiencing a revival due to their efficacy against multidrug-resistant pathogens.[1][3][4]

Mechanism of Action: Reductive Activation

Nitrofuran compounds are prodrugs, meaning they are inactive until metabolized within the target cell.[3][4] The process is as follows:

-

Enzymatic Reduction: In bacterial cells, the 5-nitro group is reduced by bacterial nitroreductases (such as NfsA and NfsB in E. coli).[3][4]

-

Generation of Reactive Intermediates: This stepwise reduction generates highly reactive, short-lived electrophilic species, including nitroso and hydroxylamino derivatives.[3][8]

-

Multi-Target Damage: These reactive intermediates are the ultimate bactericidal agents, causing widespread cellular damage by reacting with and inhibiting multiple targets, including bacterial DNA, RNA, ribosomal proteins, and metabolic enzymes.[3][8][9]

This multi-targeted mechanism is a significant advantage, as it makes the development of bacterial resistance far more difficult compared to single-target antibiotics.[3][9]

Caption: Reductive activation and multi-target mechanism of nitrofuran antibiotics.

Case Study: Synthesis of Nitrofurantoin

Nitrofurantoin is a first-line antibiotic for treating uncomplicated urinary tract infections.[9] Its synthesis showcases the utility of 5-nitrofuran intermediates. While the direct precursor is often 5-nitro-2-furaldehyde, this compound represents a closely related and synthetically accessible starting point for such aldehyde precursors. The key final step is the condensation of 1-aminohydantoin with 5-nitro-2-furaldehyde (or its diacetate derivative).[10][11]

This protocol describes the condensation reaction, a critical step in which the nitrofuran moiety is linked to the hydantoin ring.[10][12]

-

Dissolution: In a suitable reaction vessel, dissolve 1-aminohydantoin (or its salt) in an aqueous alcohol solution.

-

Catalysis: Add a catalytic amount of mineral acid (e.g., sulfuric acid).

-

Precursor Addition: Add the 5-nitro-2-furaldehyde derivative to the solution.

-

Condensation: Heat the reaction mixture to reflux (approx. 85-95 °C) with constant stirring for 40-60 minutes to form the azomethine (-CH=N-) linkage.

-

Isolation: Cool the mixture to between 0-20 °C. The nitrofurantoin product precipitates as characteristic yellow crystals.

-

Purification: Collect the crystals by filtration and wash thoroughly with purified water and then ethanol to remove unreacted precursors and impurities.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential.

Hazard Identification

According to GHS classifications, this compound presents the following hazards:[2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13] Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][13] The compound is noted to be light-sensitive, so storage in an amber vial or dark place is recommended.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 823-73-4) is more than just a chemical intermediate; it is a foundational building block in the ongoing development of novel therapeutics. Its well-defined reactivity, centered on the bromine leaving group and the biologically crucial nitro group, provides chemists with a reliable and versatile tool. As the challenge of antimicrobial resistance continues to grow, the strategic use of established scaffolds like the 5-nitrofuran ring becomes increasingly important. A thorough understanding of the synthesis, reactivity, and safe handling of key precursors like this compound is therefore indispensable for researchers and scientists dedicated to advancing drug discovery and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 233582, this compound. Retrieved from PubChem. [Link]

-

Zuma, S., et al. (2022). An update on derivatisation and repurposing of clinical nitrofuran drugs. ResearchGate. [Link]

-

Le, T. B., & Rakonjac, J. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLOS Pathogens. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 2-Bromo-5-nitrobenzotrifluoride: A Chemical Intermediate Deep Dive. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Google Patents. (n.d.). CN108069944B - Preparation method of nitrofurantoin.

-

National Center for Biotechnology Information. (1990). Nitrofurantoin. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. Lyon (FR): International Agency for Research on Cancer. [Link]

-

Wikipedia. (n.d.). Nitrofurantoin. Retrieved from Wikipedia. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C4H2BrNO3 | CID 233582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 823-73-4 [m.chemicalbook.com]

- 6. This compound | 823-73-4 | TCI AMERICA [tcichemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CN108069944B - Preparation method of nitrofurantoin - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-5-nitrofuran: Synthesis, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2-Bromo-5-nitrofuran, a key heterocyclic intermediate in the development of novel therapeutic agents. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and its significant role as a scaffold in medicinal chemistry, supported by established scientific principles and methodologies.

Introduction and Core Concepts

This compound is a disubstituted furan derivative featuring both a bromine atom and a nitro group. This unique substitution pattern imparts a distinct reactivity profile, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the aromaticity and reactivity of the furan ring, rendering the bromine atom susceptible to nucleophilic substitution and the ring itself amenable to further functionalization. Its formal IUPAC name is This compound [1].

The core value of this compound in a research and development context lies in its utility as a precursor to a wide array of more complex molecules, particularly in the synthesis of antibacterial and antifungal agents[2]. The nitrofuran "warhead" is a well-established pharmacophore known for its broad-spectrum antimicrobial activity, and this compound provides a convenient entry point for the chemical modification and optimization of this important class of compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its chemical behavior. The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. The bromine atom is located at the 2-position, and the nitro group is at the 5-position.

Caption: A 2D representation of the molecular structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C4H2BrNO3 | [1][2] |

| Molecular Weight | 191.97 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 823-73-4 | [1][2] |

| Appearance | Light orange to yellow to green powder/crystalline solid | [2] |

| Melting Point | 47-49 °C | [2] |

| Boiling Point | 118 °C at 15 mmHg | [2] |

| Purity | ≥ 98% (GC) | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a sequential electrophilic substitution on the furan ring. The high reactivity of furan towards electrophiles necessitates carefully controlled reaction conditions to avoid polysubstitution and decomposition.

The Underlying Chemistry: Electrophilic Aromatic Substitution of Furan

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The substitution preferentially occurs at the C2 and C5 positions due to the superior stabilization of the carbocation intermediate (the sigma complex) through resonance, involving the lone pair of electrons on the oxygen atom.

A Representative Synthetic Protocol

Step 1: Bromination of Furan to yield 2-Bromofuran

-

Rationale: The initial bromination is performed under mild conditions to achieve monosubstitution at the most reactive C2 position.

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, dissolve furan in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in DMF through the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.

-

Quench the reaction by pouring it into a mixture of water and ice.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 2-bromofuran by distillation.

-

Step 2: Nitration of 2-Bromofuran to yield this compound

-

Rationale: The second electrophilic substitution, nitration, is directed to the C5 position, which is the other activated position on the furan ring. The use of acetyl nitrate, prepared in situ, is a common method for the controlled nitration of sensitive substrates like furan derivatives.

-

Procedure:

-

In a separate flask, prepare acetyl nitrate by slowly adding fuming nitric acid to acetic anhydride at a temperature below 5 °C.

-

In the main reaction flask, dissolve 2-bromofuran in acetic anhydride and cool the solution to -5 °C.

-

Slowly add the freshly prepared acetyl nitrate solution to the 2-bromofuran solution, maintaining the temperature below 0 °C.

-

After the addition, stir the reaction mixture at 0 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Extract the product with dichloromethane.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any residual acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Caption: A representative workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a variety of biologically active molecules, with its primary application being in the development of antimicrobial agents[2]. The nitrofuran moiety is a well-established pharmacophore with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa.

The mechanism of action of nitrofurans involves their reduction by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates can then interact with and damage multiple cellular targets, including DNA, RNA, and various enzymes, leading to cell death. This multi-targeted approach is believed to be a key factor in the low incidence of bacterial resistance to this class of drugs.

Derivatives of this compound are being investigated for the treatment of a range of infectious diseases. The bromine atom at the 2-position provides a convenient handle for further chemical modification through reactions such as nucleophilic substitution or cross-coupling, allowing for the synthesis of libraries of novel nitrofuran derivatives with potentially improved efficacy, selectivity, and pharmacokinetic properties.

While specific MIC values for derivatives of this compound are not extensively reported in publicly available literature, studies on other nitrofuran derivatives have shown potent activity. For instance, some novel nitrofuran derivatives have demonstrated MIC values in the low microgram per milliliter range against various pathogenic bacteria and fungi[3]. A di-bromo substituted nitrovinylfuran has shown potent antibiotic activity with MIC values below 4 μg/mL against multiresistant strains like MRSA[4].

Spectroscopic Characterization

-

1H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the furan ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the bromo and nitro substituents.

-

13C NMR: The spectrum will show four signals corresponding to the four carbon atoms of the furan ring. The carbons bearing the bromine and nitro groups will be significantly deshielded and appear at a lower field.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful if swallowed and causes skin and serious eye irritation.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel therapeutic agents. Its unique electronic and structural features, coupled with the well-established antimicrobial properties of the nitrofuran scaffold, make it a compound of significant interest to researchers in medicinal chemistry and drug development. A thorough understanding of its synthesis, reactivity, and biological potential is crucial for its effective utilization in the quest for new and improved treatments for infectious diseases.

References

-

1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz . (n.d.). Retrieved from [Link]

-

This compound | C4H2BrNO3 | CID 233582 . (n.d.). PubChem. Retrieved from [Link]

-

This compound . (n.d.). Stenutz. Retrieved from [Link]

-

This compound (C4H2BrNO3) . (n.d.). PubChemLite. Retrieved from [Link]

-

Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity . (2013). PubMed. Retrieved from [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. . (n.d.). Retrieved from [Link]

-

Minimum inhibitory concentration of the compounds against microbial strains (mg ml −1 ) . (n.d.). ResearchGate. Retrieved from [Link]

-

halogenation of furan . (n.d.). Química Organica.org. Retrieved from [Link]

-

Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives . (n.d.). PubMed Central. Retrieved from [Link]

-

MIC value against Gram-positive bacteria and fungi. The concentration... . (n.d.). ResearchGate. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy . (n.d.). Retrieved from [Link]

-

Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity . (n.d.). MDPI. Retrieved from [Link]

-

Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate . (n.d.). PubMed Central. Retrieved from [Link]

-

Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation . (n.d.). ResearchGate. Retrieved from [Link]

-

Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra . (n.d.). PubMed Central. Retrieved from [Link]

- CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof. (n.d.). Google Patents.

Sources

- 1. This compound | C4H2BrNO3 | CID 233582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-nitrofuran from 2-Furoic Acid

Introduction

2-Bromo-5-nitrofuran is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a furan core substituted with both an electron-withdrawing nitro group and a reactive bromine atom, makes it a valuable and versatile building block. This intermediate is utilized in the synthesis of a variety of biologically active molecules, including novel antibacterial and antifungal agents.[1] Its ability to participate in nucleophilic substitution and cross-coupling reactions allows for the construction of complex molecular architectures, positioning it as a key precursor in pharmaceutical and agrochemical research and development.[1]

This guide provides a comprehensive, in-depth exploration of a reliable synthetic route to this compound, commencing from the readily available starting material, 2-furoic acid. We will dissect the strategic considerations of the synthesis, delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and outline the critical safety measures required for a successful and safe execution.

Strategic Analysis of the Synthetic Pathway

The synthesis of this compound from 2-furoic acid presents a classic challenge in heterocyclic chemistry: the sequential introduction of substituents onto a sensitive furan ring. The furan nucleus is susceptible to degradation under strongly acidic or oxidative conditions. Therefore, the chosen synthetic strategy must balance reactivity with the preservation of the core structure.

The most logical and field-proven approach involves a two-step sequence:

-

Electrophilic Nitration: The first step is the nitration of 2-furoic acid to form the intermediate, 5-nitro-2-furoic acid. The carboxylic acid group at the C2 position is a deactivating group and directs incoming electrophiles to the C5 position.

-

Decarboxylative Bromination: The second step involves the replacement of the carboxylic acid functional group with a bromine atom. The Hunsdiecker reaction, a classic method for converting the silver salts of carboxylic acids into organic halides, is ideally suited for this transformation.[2][3] The presence of the electron-withdrawing nitro group on the aromatic ring is known to be compatible with this radical-based reaction.[3]

This pathway is superior to the alternative (bromination followed by nitration) because the initial nitration provides a stable intermediate and sets the stage for a clean, high-yield decarboxylation reaction, avoiding potential side reactions that could occur when nitrating a brominated furan.

Part 1: Synthesis of 5-Nitro-2-furoic Acid

Mechanism Deep Dive: Electrophilic Aromatic Substitution

The nitration of 2-furoic acid is an electrophilic aromatic substitution (EAS) reaction. The furan ring is an electron-rich aromatic system, but the C2-carboxylic acid group is electron-withdrawing, which deactivates the ring towards electrophilic attack. The reaction proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[4][5][6]

The mechanism unfolds as follows:

-

Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then loses a molecule of water to form the linear and highly electrophilic nitronium ion (NO₂⁺).[6]

-

Electrophilic Attack: The π-electron system of the furan ring attacks the nitronium ion. The attack occurs preferentially at the C5 position, which is the most activated position on the deactivated ring. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base (such as the bisulfate ion, HSO₄⁻, or a water molecule) abstracts the proton from the C5 position, collapsing the sigma complex and restoring the aromaticity of the furan ring to yield the final product, 5-nitro-2-furoic acid.[4][7]

Caption: Mechanism of the nitration of 2-furoic acid.

Experimental Protocol: Nitration of 2-Furoic Acid

This protocol describes the synthesis of 5-nitro-2-furoic acid on a laboratory scale.

Reagent Table

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles | Notes |

| 2-Furoic Acid | C₅H₄O₃ | 112.08 | 10.0 g | 0.089 | Starting material[8] |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 50 mL | - | Catalyst and solvent |

| Nitric Acid (70%) | HNO₃ | 63.01 | 7.5 mL | ~0.118 | Nitrating agent |

Procedure

-

Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 50 mL of concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice-salt bath to between -5 °C and 0 °C.

-

Addition of Furoic Acid: While maintaining the low temperature, slowly add 10.0 g of 2-furoic acid in small portions with vigorous stirring. Ensure all the solid dissolves before proceeding.

-

Addition of Nitric Acid: Add 7.5 mL of concentrated nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over a period of 30-45 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. An exothermic reaction will occur.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

-

Quenching: Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with stirring. This should be done in a fume hood as nitrogen oxide fumes may be evolved.

-

Precipitation and Isolation: A pale yellow precipitate of 5-nitro-2-furoic acid will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper.

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Purification and Characterization

The crude product can be purified by recrystallization from hot water. The expected yield is typically in the range of 70-80%. The pure product is a crystalline solid with a melting point of 185-189 °C.

Safety Precautions for Nitration

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[9][10] Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves (e.g., neoprene or butyl rubber).[11][12]

-

Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dangerous byproducts. Ensure an adequate cooling bath is prepared before starting.

-

Quenching: The quenching process can release toxic nitrogen oxide gases. Perform this step in a well-ventilated fume hood.

Part 2: Synthesis of this compound via Hunsdiecker Reaction

Mechanism Deep Dive: A Radical Pathway

The Hunsdiecker reaction is a decarboxylative halogenation that proceeds through a free-radical chain mechanism.[13] It is particularly effective for preparing alkyl and aryl halides from the silver salts of carboxylic acids.

The mechanism consists of three main stages:

-

Initiation: The reaction begins with the formation of the silver salt of 5-nitro-2-furoic acid. This salt then reacts with elemental bromine to form an unstable acyl hypobromite intermediate, with the precipitation of silver bromide (AgBr) providing a strong thermodynamic driving force.[3] The relatively weak O-Br bond in the acyl hypobromite can then undergo homolytic cleavage to generate a carboxyl radical and a bromine radical.

-

Propagation: The carboxyl radical is unstable and rapidly undergoes decarboxylation (loses CO₂) to form a 5-nitro-2-furyl radical. This radical then abstracts a bromine atom from another molecule of the acyl hypobromite intermediate, forming the desired product (this compound) and regenerating the carboxyl radical, thus propagating the chain.

-

Termination: The reaction is terminated by any combination of the radical species present in the mixture.

Caption: Mechanism of the Hunsdiecker reaction.

Experimental Protocol: Hunsdiecker Reaction

This protocol is divided into two stages: the preparation of the silver salt and the subsequent reaction with bromine.

Reagent Table

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles | Notes |

| 5-Nitro-2-furoic Acid | C₅H₃NO₅ | 157.08 | 10.0 g | 0.064 | From Part 1 |

| Silver Nitrate | AgNO₃ | 169.87 | 10.8 g | 0.064 | To form silver salt |

| Sodium Hydroxide | NaOH | 40.00 | 2.56 g | 0.064 | To deprotonate acid |

| Bromine | Br₂ | 159.81 | 10.2 g (3.3 mL) | 0.064 | Halogenating agent |

| Carbon Tetrachloride | CCl₄ | 153.82 | 150 mL | - | Anhydrous solvent |

Procedure

Stage A: Preparation of Silver 5-nitro-2-furoate

-

Dissolution: Dissolve 10.0 g of 5-nitro-2-furoic acid in 100 mL of hot deionized water containing 2.56 g of sodium hydroxide. Stir until a clear solution of sodium 5-nitro-2-furoate is formed.

-

Precipitation: In a separate beaker, dissolve 10.8 g of silver nitrate in a minimum amount of deionized water. While stirring the sodium furoate solution, add the silver nitrate solution slowly.

-

Protection from Light: A fine, light-sensitive precipitate of silver 5-nitro-2-furoate will form. From this point on, protect the mixture from direct light by wrapping the flask in aluminum foil.

-

Isolation: Collect the silver salt by vacuum filtration, wash it thoroughly with deionized water, followed by acetone.

-

Drying: Dry the silver salt completely in a vacuum oven at 60-70 °C for several hours. It is imperative that the salt is anhydrous for the next step.

Stage B: Bromination

-

Setup: Set up a reflux apparatus using a 250 mL round-bottom flask, a reflux condenser, and a drying tube (filled with CaCl₂). Ensure all glassware is flame-dried and assembled under a dry atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Place the dried silver salt (from Stage A) into the flask and add 150 mL of anhydrous carbon tetrachloride.

-

Addition of Bromine: In a fume hood, carefully measure 3.3 mL of bromine and add it to the suspension.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is often initiated by the color change from reddish-brown (bromine) to colorless and the precipitation of silver bromide. Reflux for 2-3 hours until the bromine color has completely disappeared.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the silver bromide precipitate and wash the solid with a small amount of carbon tetrachloride.

-

Isolation: Combine the filtrate and washings. Remove the solvent using a rotary evaporator. The crude product will remain as an oily or solid residue.

Purification and Characterization of this compound

The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient). The pure product is a light yellow crystalline solid.

Physical and Spectroscopic Data

| Property | Value |

| CAS Number | 823-73-4[1][14] |

| Molecular Formula | C₄H₂BrNO₃[1][14] |

| Molecular Weight | 191.97 g/mol [1][14] |

| Appearance | Light orange to yellow crystalline powder[1] |

| Melting Point | 47 - 49 °C[1] |

| Boiling Point | 118 °C / 15 mmHg[1] |

| ¹H NMR | Spectral data available in public databases.[14] |

| ¹³C NMR | Spectral data available in public databases.[14] |

Safety Precautions for Hunsdiecker Reaction

-

Bromine: Bromine is highly toxic, volatile, and extremely corrosive. It can cause severe chemical burns on contact with skin and is harmful if inhaled. All manipulations involving bromine must be performed in a certified chemical fume hood. Wear heavy-duty gloves (e.g., butyl rubber), a face shield, and a lab coat. Have a bromine spill kit (containing sodium thiosulfate solution) readily available.

-

Carbon Tetrachloride: CCl₄ is a suspected carcinogen and is toxic to the liver. Use in a well-ventilated fume hood and avoid inhalation or skin contact.

-

Silver Salts: Silver salts can stain the skin and are toxic if ingested. Wear gloves during handling.

Conclusion

The synthesis of this compound from 2-furoic acid is a robust and reproducible two-step process that provides access to a valuable synthetic intermediate. The strategy, which leverages a directed electrophilic nitration followed by a radical-based decarboxylative bromination, is a prime example of how classical organic reactions can be applied to the synthesis of complex heterocyclic compounds. By understanding the underlying mechanisms and adhering strictly to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely produce this important chemical building block for applications in drug discovery and beyond.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 233582, this compound. Retrieved from [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Nitric Acid Safety. Retrieved from [Link]

-

Reid, S. A., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Catalysis. Retrieved from [Link]

-

Quora. (2024). What safety precautions should I take when handling nitric acid? Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid. Retrieved from [Link]

-

Chemistry For Everyone. (2023, August 13). What Are The Lab Safety Precautions For Nitric Acid? [Video]. YouTube. Retrieved from [Link]

- Lamblin, M., et al. (1973). US Patent 3,714,197A - Process for the preparation of 2,3-dibromfuran. Google Patents.

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

Freure, B. T., & Johnson, J. R. (1931). THE STRUCTURE OF NITROFURAN AND THE MECHANISM OF NITRATION IN THE FURAN SERIES. Journal of the American Chemical Society. Retrieved from [Link]

-

Hughes, G. L., & LaLonde, R. T. (1950). Reaction of bromine with furfural and related compounds. Journal of Research of the National Bureau of Standards. Retrieved from [Link]

-

Wikipedia. (2024). Hunsdiecker reaction. Retrieved from [Link]

-

Zhang, Y., et al. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. Chemistry – An Asian Journal. Retrieved from [Link]

-

Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (2024). 2-Furoic acid. Retrieved from [Link]

-

Wilson, W. C. (1925). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses, 05, 61. [Link]

-

Organic Chemistry Portal. (n.d.). Hunsdiecker Reaction. Retrieved from [Link]

-

Leah4sci. (2019, January 3). Nitration of Benzene EAS Aromatic Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

AdiChemistry. (n.d.). HUNSDIECKER REACTION | MECHANISM | APPLICATIONS | ILLUSTRATIONS. Retrieved from [Link]

-

Wikipedia. (2024). Nitration. Retrieved from [Link]

-

chemeurope.com. (n.d.). Hunsdiecker reaction. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020). Hunsdiecker reaction. Retrieved from [Link]

-

Varelis, P., & Hucker, B. (2011). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Additives & Contaminants: Part A. Retrieved from [Link]

-

BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, November 18). EAS Nitration reaction [Video]. YouTube. Retrieved from [Link]

- CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline. (2021). Google Patents.

-

Aprile, S., et al. (2020). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank. Retrieved from [Link]

- CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof. (2016). Google Patents.

-

Wang, Y., et al. (2020). Preparation of Furoic Acid by Oxidation of Furfural. Hans Journal of Chemical Engineering and Technology. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 3. adichemistry.com [adichemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Nitration - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 9. ehs.washington.edu [ehs.washington.edu]

- 10. carlroth.com [carlroth.com]

- 11. quora.com [quora.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Hunsdiecker Reaction [organic-chemistry.org]

- 14. This compound | C4H2BrNO3 | CID 233582 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity of the furan ring in "2-Bromo-5-nitrofuran"

An In-Depth Technical Guide to the Reactivity of the Furan Ring in 2-Bromo-5-nitrofuran

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical behavior is dominated by the synergistic electronic effects of the bromo and nitro substituents, which profoundly influence the reactivity of the furan ring. This guide provides a detailed examination of the principles governing this reactivity. It elucidates why the furan ring, typically susceptible to electrophilic attack, is deactivated towards this pathway and, conversely, is highly activated for nucleophilic aromatic substitution. We will explore the underlying mechanisms, provide field-proven experimental protocols, and discuss the compound's application in the development of biologically active molecules.[1]

Introduction to this compound

Furan and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[2] The furan ring can act as a bioisostere for phenyl groups, offering a modified steric and electronic profile that can enhance metabolic stability and drug-receptor interactions.[2] Within this class, this compound stands out as a valuable building block. The presence of a nitro group, a common pharmacophore in antimicrobial agents like nitrofurantoin, combined with a synthetically versatile bromine atom, makes it an attractive starting material for drug discovery programs.[1][2] Its utility is primarily derived from the predictable and efficient displacement of the bromide by a wide range of nucleophiles, a reaction pathway that is the central focus of this guide.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below for reference.

| Property | Value | Source |

| CAS Number | 823-73-4 | [1][3][4] |

| Molecular Formula | C₄H₂BrNO₃ | [1][3][4] |

| Molecular Weight | 191.97 g/mol | [1][3] |

| Appearance | Light orange to yellow to green powder/crystalline solid | [1] |

| Melting Point | 47 - 49 °C | [1] |

| Boiling Point | 118 °C / 15 mmHg | [1] |

| SMILES | C1=C(OC(=C1)Br)[O-] | [3] |

| InChIKey | QGTDMAKRJHGXOF-UHFFFAOYSA-N | [3][4] |

Electronic Structure and Reactivity Principles

The reactivity of an aromatic ring is dictated by its electron density and the influence of its substituents. While the furan ring is inherently electron-rich and reactive towards electrophiles, the substituents in this compound invert this paradigm.[5]

Deactivation towards Electrophilic Aromatic Substitution (EAS)

The furan ring's oxygen atom donates electron density into the ring via resonance, making it more reactive than benzene towards electrophiles, with a strong preference for substitution at the C2 and C5 positions.[5][6] However, in this compound, the situation is reversed. Both the bromine atom and the nitro group are strongly electron-withdrawing groups (EWGs) through their inductive effects. The nitro group is also a powerful deactivating group via resonance.[7]

These EWGs drastically reduce the electron density of the furan ring, making it a poor nucleophile and thus highly resistant to attack by electrophiles.[7] Any attempt at forcing an electrophilic substitution reaction, such as further nitration or halogenation, would require harsh conditions that are more likely to lead to ring-opening or decomposition rather than the desired substitution.[7]

Caption: Deactivation of this compound towards electrophilic attack.

Activation towards Nucleophilic Aromatic Substitution (SNAr)

The same electronic factors that deactivate the ring towards electrophiles make it highly susceptible to nucleophilic attack.[8] This type of reaction, known as Nucleophilic Aromatic Substitution (SNAr), is the predominant and most synthetically useful pathway for this compound.[1]

The key requirements for a successful SNAr reaction are:

-

A Good Leaving Group: The bromine atom is an excellent leaving group, as the bromide ion is stable.[9]

-

An Electron-Deficient Ring: As established, the two EWGs make the ring highly electrophilic.

-

Activating Group Position: The strong electron-withdrawing nitro group is located at the 5-position, which is para to the leaving group at the 2-position. This geometric arrangement is crucial for stabilizing the reaction intermediate.[8][10]

When a nucleophile attacks the carbon bearing the bromine, the negative charge of the resulting intermediate can be delocalized onto the oxygen atoms of the nitro group through resonance. This stabilization of the intermediate, known as a Meisenheimer complex, dramatically lowers the activation energy of the reaction, allowing it to proceed under mild conditions.[10]

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[10]

Step 1: Nucleophilic Addition (Rate-Determining Step) An electron-rich nucleophile (Nuc:) attacks the electron-deficient carbon atom (C2) bonded to the bromine. This breaks the aromaticity of the furan ring and forms a resonance-stabilized carbanion intermediate, the Meisenheimer complex. This initial attack is typically the slow, rate-determining step of the reaction.[10][11]

Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored as the leaving group (Br⁻) is expelled, and the new bond between the carbon and the nucleophile is definitively formed. This step is typically fast.[11]

Caption: General mechanism of SNAr on this compound.

The Meisenheimer Complex: A Stabilized Intermediate

The stability of the Meisenheimer complex is paramount to the success of the SNAr reaction. The negative charge introduced by the nucleophile is delocalized across the furan ring's oxygen and, most importantly, onto the nitro group. This delocalization distributes the charge, making the intermediate significantly more stable than if the nitro group were absent or in a different position (e.g., meta).

Caption: Key resonance structures of the Meisenheimer complex.

Experimental Protocol: Synthesis of N-substituted 2-amino-5-nitrofuran

This section provides a representative, self-validating protocol for the reaction of this compound with a primary amine.

Objective: To synthesize an N-substituted 2-amino-5-nitrofuran via SNAr.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (e.g., benzylamine) (1.1-1.2 eq)

-

Solvent (e.g., Ethanol, Acetonitrile, or DMF)

-

Base (e.g., K₂CO₃ or Et₃N) (1.5-2.0 eq, optional but recommended)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

-

TLC plates (silica gel), developing chamber

-

Separatory funnel, rotary evaporator

Methodology:

-

Reagent Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., 10 mL of ethanol per gram of substrate). Add a magnetic stir bar.

-

Causality: Ethanol is a common polar protic solvent that can facilitate the dissolution of both the substrate and many amine nucleophiles. An inert atmosphere (N₂ or Ar) is generally not required but can be used for sensitive substrates.

-

-

Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq). If the amine salt is used or if the amine is not a strong base, add a non-nucleophilic base like potassium carbonate (1.5 eq).

-

Causality: A slight excess of the nucleophile ensures the complete consumption of the limiting reagent (this compound). The added base neutralizes the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.

-

-

Reaction: Equip the flask with a condenser and heat the mixture to a moderate temperature (e.g., 50-80 °C).

-

Causality: Heating increases the reaction rate. The temperature should be chosen based on the solvent's boiling point and the nucleophile's reactivity. Overheating should be avoided to minimize side reactions.

-

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The product spot should be more polar (lower Rf) than the starting material.

-

Self-Validation: The disappearance of the starting material spot on the TLC plate provides clear evidence of reaction completion.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter it off. Evaporate the solvent using a rotary evaporator.

-

Isolation & Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by recrystallization or column chromatography.

Caption: A typical experimental workflow for SNAr on this compound.

Applications in Synthesis

The ability to easily displace the bromine atom of this compound with various nucleophiles makes it a powerful intermediate. This reactivity is leveraged to build molecular complexity and access novel chemical entities for drug development. For instance, reacting it with different amines, thiols, or alcohols can generate a library of compounds for screening against biological targets. The 5-nitrofuran moiety is a known pharmacophore, and derivatives have been investigated for their anticancer and antimicrobial properties.[1][12] The SNAr reaction provides a reliable method to introduce diverse side chains at the 2-position, allowing for the fine-tuning of a molecule's Structure-Activity Relationship (SAR).[2]

Conclusion

The reactivity of the furan ring in this compound is a classic example of substituent-directed chemistry. The potent electron-withdrawing nature of the bromo and nitro groups fundamentally alters the ring's inherent nucleophilicity, rendering it inert to electrophilic substitution while simultaneously activating it for highly efficient nucleophilic aromatic substitution. This predictable reactivity, centered on the SNAr mechanism, makes this compound an invaluable and versatile substrate for researchers in medicinal chemistry and materials science, enabling the straightforward synthesis of complex and potentially bioactive molecules.

References

-

This compound | C4H2BrNO3 | CID 233582. PubChem, National Institutes of Health. [Link]

-

Nucleophilic Substitution Reactions. University of Calgary. [Link]

-

This compound. Stenutz. [Link]

-

Exploring the Synthesis and Reactivity of 2-Bromo-5-nitrobenzotrifluoride: A Chemical Intermediate Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Electrophilic substitution. Wikipedia. [Link]

-

Nucleophilic substitution. Wikipedia. [Link]

-

Reactions and Mechanisms. Master Organic Chemistry. [Link]

-

2-[1-Bromo-2-(4-nitrophenyl)ethyl]-5-nitrofuran | C12H9BrN2O5 | CID 63017993. PubChem, National Institutes of Health. [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

Why does the electrophilic substitution of furan happen at 2 and 5 positions?. Quora. [Link]

-

Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Nucleophilic Aromatic Substitution. Professor Dave Explains, YouTube. [Link]

- CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. This compound | C4H2BrNO3 | CID 233582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. quora.com [quora.com]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. gacariyalur.ac.in [gacariyalur.ac.in]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

"2-Bromo-5-nitrofuran" as a building block in organic synthesis

An In-depth Technical Guide to 2-Bromo-5-nitrofuran as a Versatile Building Block in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Differentiated Heterocycle

In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical development, the selection of starting materials is a critical determinant of success. An ideal building block is not merely a carrier of functional groups but a platform for predictable, versatile, and efficient molecular diversification. This compound emerges as such a platform. This guide moves beyond a simple cataloging of reactions to provide a deep, mechanistic, and practical understanding of how this compound's unique electronic and structural features can be harnessed to construct complex molecular architectures. We will explore the causality behind its reactivity, providing field-proven insights into its application in both foundational and advanced synthetic transformations.

Core Attributes of this compound

This compound is a five-membered aromatic heterocycle distinguished by two key functional groups that dictate its synthetic utility: a bromine atom at the 2-position and a nitro group at the 5-position.[1] This specific arrangement creates a powerful synergy. The nitro group, a potent electron-withdrawing group, significantly modulates the electronic character of the furan ring, while the bromine atom serves as an excellent leaving group and a handle for cross-coupling chemistry.[1][2] This dual functionality makes it an invaluable intermediate in the synthesis of pharmaceuticals, particularly antibacterial agents, and other biologically active molecules.[1][3][4]

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is fundamental to its safe and effective use. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₄H₂BrNO₃ | [5] |

| Molar Mass | 191.97 g/mol | [5] |

| CAS Number | 823-73-4 | [5] |

| Appearance | Crystalline solid | |

| SMILES | C1=C(OC(=C1)Br)[O-] | [5] |

| InChIKey | QGTDMAKRJHGXOF-UHFFFAOYSA-N | [5] |

Safety & Handling: this compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Key GHS hazard statements include:

-

H315: Causes skin irritation[5]

-

H319: Causes serious eye irritation[5]

-

H302: Harmful if swallowed[5]

-

H335: May cause respiratory irritation[5]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

The Duality of Reactivity: A Mechanistic Overview

The synthetic power of this compound stems from its ability to participate in two major, electronically distinct classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. The choice of reaction pathway is dictated by the reagents and conditions employed, allowing for selective functionalization at the C-Br bond.

Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Deficiency

The presence of the strongly electron-withdrawing nitro group makes the furan ring electron-deficient. This effect is most pronounced at the carbon atoms ortho and para to the nitro group. Consequently, the C2 carbon, bearing the bromine atom, becomes highly electrophilic and susceptible to attack by nucleophiles.[6][7][8]

Causality of Reactivity: The reaction proceeds via an addition-elimination mechanism.[8] The rate-determining step is the initial attack of the nucleophile on the C2 carbon, which temporarily disrupts the aromaticity of the furan ring to form a resonance-stabilized anionic intermediate, often called a Meisenheimer complex.[9] The negative charge of this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, providing significant stabilization that lowers the activation energy for its formation.[6][9] In the subsequent, faster step, aromaticity is restored by the expulsion of the bromide leaving group.

Caption: Generalized workflow for the SNAr reaction of this compound.

Application Spotlight: Synthesis of Nitrofurantoin Precursors

Nitrofurantoin is a crucial antibiotic for treating urinary tract infections.[10] Its synthesis relies on the condensation of 1-aminohydantoin with a 5-nitrofuran derivative, typically 5-nitro-2-furaldehyde or its diacetate.[10][11][12] While not a direct SNAr reaction on this compound to make the final drug, the principles of activating the furan ring are identical. SNAr reactions on this compound are a primary route to generate diverse 5-nitro-2-furyl derivatives that serve as precursors or analogues for medicinal chemistry programs.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

-

Objective: To synthesize an N-substituted 2-amino-5-nitrofuran derivative.

-

Rationale: This protocol leverages the high electrophilicity of the C2 position. A polar aprotic solvent like DMF or DMSO is used to solubilize the reactants and facilitate the formation of the charged intermediate. A non-nucleophilic base is often added to deprotonate the amine product if it forms a salt or to scavenge any HBr generated.

-

Methodology:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the desired primary or secondary amine (1.1 - 1.5 eq).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

-

Upon completion (typically 2-12 hours), cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

-

Palladium-Catalyzed Cross-Coupling: Forging New C-C Bonds

In contrast to SNAr, palladium-catalyzed cross-coupling reactions proceed via a mechanism that does not rely on the inherent electrophilicity of the furan ring. Instead, these reactions exploit the ability of a low-valent palladium(0) species to insert into the carbon-bromine bond, initiating a catalytic cycle that forges a new carbon-carbon bond.[13] This approach provides access to a vast array of derivatives that are inaccessible via nucleophilic substitution.

The Unified Catalytic Cycle: Most palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Stille) share a common mechanistic framework.[14][15][16][17]

-

Oxidative Addition: A coordinatively unsaturated Pd(0) catalyst inserts into the C-Br bond of this compound. This is often the rate-determining step and forms a Pd(II) intermediate.[16][17]

-

Transmetalation (for Suzuki, Stille) or Alkene/Alkyne Coordination/Insertion (for Heck, Sonogashira): The second coupling partner is delivered to the palladium center. In Suzuki coupling, an organoboron species transfers its organic group to the palladium, a process facilitated by a base.[17][18] In the Heck reaction, an alkene coordinates to the palladium and then inserts into the Pd-C bond.[14]

-